molecular formula C7H10O3 B068200 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 168141-96-6

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B068200
CAS No.: 168141-96-6
M. Wt: 142.15 g/mol
InChI Key: HSQSGWOCFUFUIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid can be achieved through various methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research purposes .

Properties

IUPAC Name

2-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSGWOCFUFUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 2
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 3
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 4
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 5
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 6
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

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